
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless, odorless liquid that is primarily used in laboratory experiments. In
Wirkmechanismus
The exact mechanism of action of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. It may also interact with cellular signaling pathways and modulate gene expression.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer activity in vitro. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is its versatility in laboratory experiments. It can be used in a wide range of applications due to its unique properties. However, its limitations include its high cost and the potential for toxicity if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol. One area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Another area of interest is its potential as a solvent for the extraction of pollutants from contaminated soil and water. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde in the presence of a catalyst such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and requires careful monitoring of temperature and reaction time to achieve a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent, analgesic, and anti-cancer agent. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, it has been studied for its potential as a solvent for the extraction of pollutants from contaminated soil and water.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZKGMNCORHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




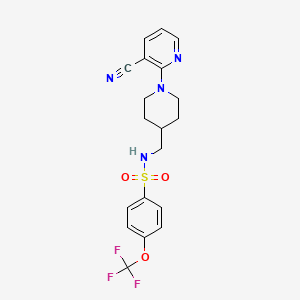
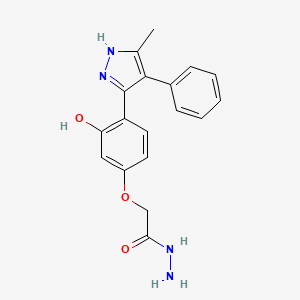
![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
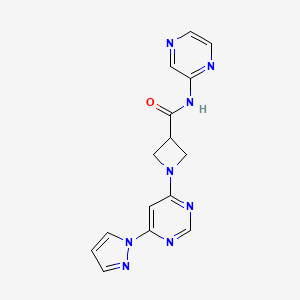
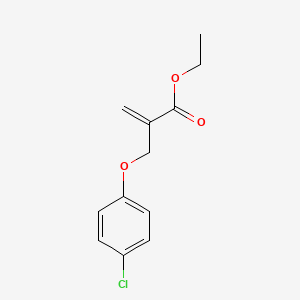
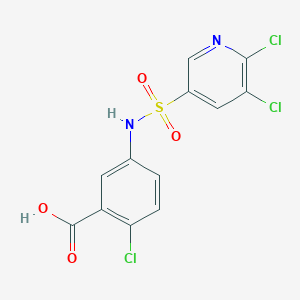
![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)
![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)